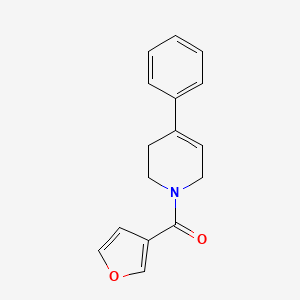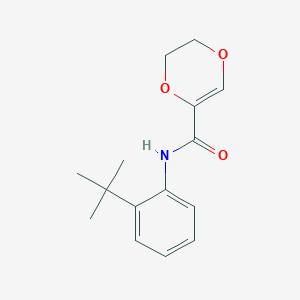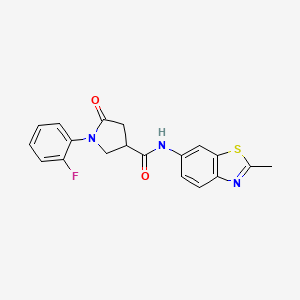![molecular formula C14H18ClNO4S B7462744 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid, also known as CBX-129801, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives and has been found to exhibit anti-diabetic, anti-inflammatory, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. This compound acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its potential therapeutic applications in various diseases. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the optimal dosing and administration of this compound in vivo. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the reaction of 4-chlorothiophenol with 2-bromo-3-hydroxybutyric acid, followed by the reaction of the resulting product with 4-(chloromethyl)phenylacetic acid. The final product is obtained through the condensation of the intermediate with 2-aminoethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-9(17)13(14(19)20)16-12(18)3-2-8-21-11-6-4-10(15)5-7-11/h4-7,9,13,17H,2-3,8H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARKOWZRKVYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCCSC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)


![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)


